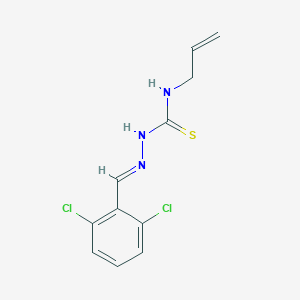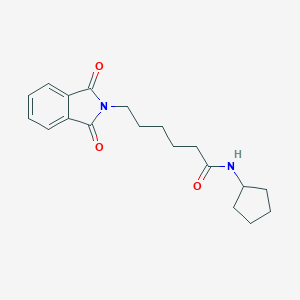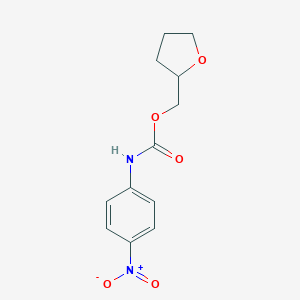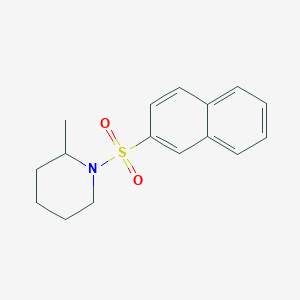
N-(tert-butyl)-3,6-dichloro-2-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(tert-butyl)-3,6-dichloro-2-methoxybenzamide, also known as BDMC, is a chemical compound that has been extensively studied for its potential therapeutic applications. BDMC belongs to the class of compounds known as benzamides, which have been shown to possess a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of N-(tert-butyl)-3,6-dichloro-2-methoxybenzamide is not fully understood. However, it has been suggested that N-(tert-butyl)-3,6-dichloro-2-methoxybenzamide may exert its anti-cancer effects by inducing apoptosis (programmed cell death) in cancer cells. N-(tert-butyl)-3,6-dichloro-2-methoxybenzamide has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and histone deacetylase (HDAC), which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
N-(tert-butyl)-3,6-dichloro-2-methoxybenzamide has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit the activity of certain enzymes involved in inflammation and cancer progression. N-(tert-butyl)-3,6-dichloro-2-methoxybenzamide has also been shown to reduce inflammation in animal models of rheumatoid arthritis and to inhibit the replication of the hepatitis C virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(tert-butyl)-3,6-dichloro-2-methoxybenzamide in lab experiments is that it has been extensively studied and has a well-established synthesis method. N-(tert-butyl)-3,6-dichloro-2-methoxybenzamide is also relatively stable and can be easily stored. However, one of the limitations of using N-(tert-butyl)-3,6-dichloro-2-methoxybenzamide in lab experiments is that it can be toxic at high concentrations and may require special handling procedures.
Direcciones Futuras
There are several future directions for research on N-(tert-butyl)-3,6-dichloro-2-methoxybenzamide. One area of interest is the development of N-(tert-butyl)-3,6-dichloro-2-methoxybenzamide analogs with improved anti-cancer activity and reduced toxicity. Another area of interest is the investigation of the mechanism of action of N-(tert-butyl)-3,6-dichloro-2-methoxybenzamide and its potential targets. Additionally, N-(tert-butyl)-3,6-dichloro-2-methoxybenzamide may have potential applications in the treatment of other diseases, such as viral infections and inflammatory disorders.
Métodos De Síntesis
N-(tert-butyl)-3,6-dichloro-2-methoxybenzamide can be synthesized using a variety of methods. One of the most commonly used methods is the reaction of 3,6-dichloro-2-methoxybenzoic acid with tert-butylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using column chromatography.
Aplicaciones Científicas De Investigación
N-(tert-butyl)-3,6-dichloro-2-methoxybenzamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-cancer, anti-inflammatory, and anti-viral properties. N-(tert-butyl)-3,6-dichloro-2-methoxybenzamide has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to reduce inflammation in animal models of rheumatoid arthritis and to inhibit the replication of the hepatitis C virus.
Propiedades
Nombre del producto |
N-(tert-butyl)-3,6-dichloro-2-methoxybenzamide |
|---|---|
Fórmula molecular |
C12H15Cl2NO2 |
Peso molecular |
276.16 g/mol |
Nombre IUPAC |
N-tert-butyl-3,6-dichloro-2-methoxybenzamide |
InChI |
InChI=1S/C12H15Cl2NO2/c1-12(2,3)15-11(16)9-7(13)5-6-8(14)10(9)17-4/h5-6H,1-4H3,(H,15,16) |
Clave InChI |
ARINVKMFTNZUKV-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NC(=O)C1=C(C=CC(=C1OC)Cl)Cl |
SMILES canónico |
CC(C)(C)NC(=O)C1=C(C=CC(=C1OC)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N'-[2-(3,4-dimethoxyphenyl)ethyl]-N,N-dimethylurea](/img/structure/B255273.png)
![Methyl 4-{2-[(allylamino)carbothioyl]carbohydrazonoyl}benzoate](/img/structure/B255274.png)

![1-[[(Z)-(3-methoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-phenylthiourea](/img/structure/B255280.png)
![(5E)-2-(2-chloroanilino)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B255285.png)
![6-[5-(2-Nitrophenyl)furan-2-yl]-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B255286.png)
![2-[2-[(Z)-(3-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]benzoic acid](/img/structure/B255288.png)
![2-amino-N'-[(E)-(3,5-dibromo-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-4-methyl-1,3-thiazole-5-carbohydrazide](/img/structure/B255289.png)
![6-[5-(4-Nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B255291.png)



![6-[4-(diethylamino)phenyl]-4-hydroxy-5-(pyridin-3-ylcarbonyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one](/img/structure/B255302.png)